![molecular formula C9H9ClO2 B13941762 6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride CAS No. 82431-43-4](/img/structure/B13941762.png)
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxotricyclo[3300~3,7~]octane-2-carbonyl chloride is a chemical compound with the molecular formula C9H9ClO2 It is a derivative of tricyclo[3300~3,7~]octane, a bicyclic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride typically involves the transformation of 6-oxotricyclo[3.3.0.0~3,7~]octane-2-carboxylic acid. One method involves the preparation of 6-isopropylidenetricyclo[3.3.0.0~3,7~]octane-2-carboxylic acid from the dimethylfulvene–ethyl acrylate adduct. This intermediate is then subjected to optical resolution using (+)-1-(2-naphthyl)ethylamine salt, followed by transformation into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Formation of amides, esters, or thioesters.
Reduction Reactions: Formation of the corresponding alcohol.
Oxidation Reactions: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carboxylic acid: A closely related compound with a carboxylic acid group instead of a carbonyl chloride group.
Tricyclo[3.3.0.0~3,7~]octane derivatives: Various derivatives with different functional groups attached to the tricyclo[3.3.0.0~3,7~]octane core.
Uniqueness
6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Eigenschaften
CAS-Nummer |
82431-43-4 |
|---|---|
Molekularformel |
C9H9ClO2 |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
6-oxotricyclo[3.3.0.03,7]octane-2-carbonyl chloride |
InChI |
InChI=1S/C9H9ClO2/c10-9(12)7-3-1-5-4(7)2-6(3)8(5)11/h3-7H,1-2H2 |
InChI-Schlüssel |
PHIYANSLBSWWTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3CC(C1C3=O)C2C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


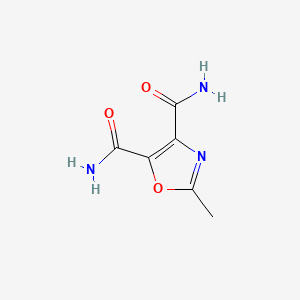
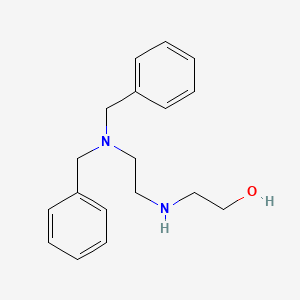

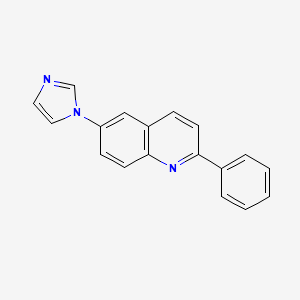
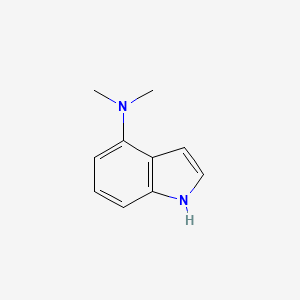
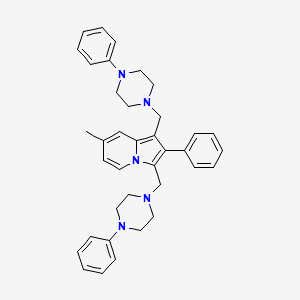
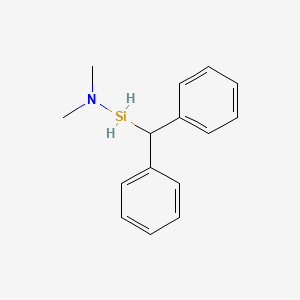
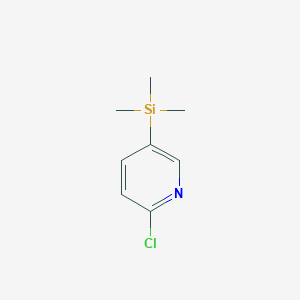
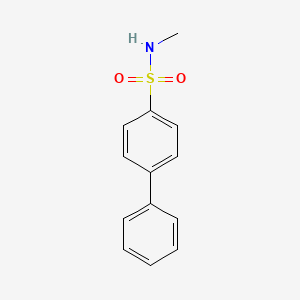
![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
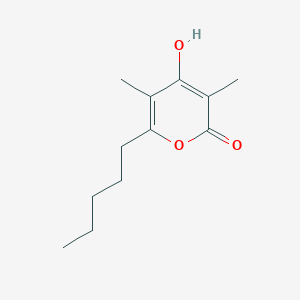
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)


